Vilazodone D8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vilazodone D8 is the a deuterium labeled vilazodone, which is a combined serotonin specific reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist.
科学的研究の応用
Pharmacological Properties and Efficacy
Vilazodone, known for its unique action as a selective serotonin reuptake inhibitor and a 5‐HT1A receptor partial agonist, is primarily used in the treatment of major depressive disorder (MDD) in adults. Its efficacy has been established through various clinical trials, demonstrating significant improvement in depressive symptoms compared to placebo. For example, significant improvements in depression, as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS) and the 17-item Hamilton Rating Scale for Depression (HAM-D-17), were observed in several pivotal studies (Frampton, 2011), (Mathews et al., 2015).
Mechanism of Action
Vilazodone's mechanism involves both serotonin reuptake inhibition and partial agonism at the 5-HT1A receptor. This dual mechanism is hypothesized to enhance neuroplastic adaptation, potentially offering a more rapid onset of antidepressant efficacy compared to traditional treatments. Preclinical studies have confirmed vilazodone's pharmacological profile in vitro and its selective enhancement of serotonergic output in the prefrontal cortex of rats (Dawson & Watson, 2009), (Hughes et al., 2005).
Immune-Genomic Effects
Vilazodone's impact on immune modulation and inflammation has been explored in clinical settings. For instance, a study showed that vilazodone treatment in patients with late-life depression led to a reduction in specific proinflammatory gene transcripts, indicating potential immune-modulatory effects (Eyre et al., 2017).
Clinical Pharmacokinetics
The pharmacokinetics of vilazodone, including its absorption and metabolism, have been extensively studied. It is metabolized primarily by the hepatic CYP450 3A4 enzyme system and exhibits a half-life of 20-24 hours. Studies have also explored the influence of CYP3A4 induction/inhibition on vilazodone's pharmacokinetics, offering insights into potential drug-drug interactions (Boinpally et al., 2014).
Safety and Tolerability
Vilazodone's safety profile has been a significant focus, with studies indicating that it is generally well-tolerated. Common adverse events include gastrointestinal symptoms, but these are typically mild to moderate. Long-term studies have shown that vilazodone is safe for continuous use over extended periods (Robinson et al., 2011).
特性
分子式 |
C26H19D8N5O2 |
---|---|
分子量 |
449.57 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。